1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile
Description
1-(4-Aminophenyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a 4-aminophenyl substituent at the 1-position and a nitrile group at the 4-position of the pyrazole ring. This compound serves as a precursor or intermediate in medicinal chemistry and materials science, though specific applications require further exploration.
Properties
IUPAC Name |
1-(4-aminophenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-5-8-6-13-14(7-8)10-3-1-9(12)2-4-10/h1-4,6-7H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDFGZJCEKNRFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=C(C=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99361-79-2 | |
| Record name | 1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-aminobenzonitrile with hydrazine derivatives under controlled conditions. One common method includes the cyclization of 4-aminobenzonitrile with hydrazine hydrate in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for drug development:
- Antimicrobial Properties : Several studies have demonstrated that derivatives of 1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile possess antimicrobial activity against various pathogens. For instance, compounds synthesized from this framework have shown effectiveness against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Research indicates that certain derivatives can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .
- Anticancer Activity : Some studies have reported that pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Applications in Drug Development
The versatility of this compound has led to its exploration in various therapeutic areas:
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Development of new antibiotics based on the pyrazole scaffold. |
| Anti-inflammatory Drugs | Compounds targeting inflammatory cytokines and pathways. |
| Anticancer Agents | Exploration of apoptosis-inducing properties in cancer therapy. |
| Agrochemicals | Synthesis of pesticides and herbicides utilizing the pyrazole structure. |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of synthesized pyrazole derivatives against common bacterial strains. The results indicated that compounds derived from this compound showed significant inhibition zones compared to standard antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines demonstrated that specific derivatives could reduce cell viability significantly. The mechanism was linked to the induction of apoptosis through caspase activation pathways, suggesting a promising avenue for cancer treatment .
Mechanism of Action
The mechanism of action of 1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical modifications. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The exact molecular targets and pathways involved vary depending on the specific application and modifications of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Pyrazole-4-carbonitrile derivatives exhibit diverse biological and physicochemical properties based on substituent variations. Key analogs include:
Table 1: Substituent Comparison of Pyrazole-4-carbonitrile Derivatives
Key Research Findings
- Electron-Donating vs. Withdrawing Groups: Amino and methoxy groups enhance electronic density, improving interactions with biological targets, while nitro groups may limit solubility but increase reactivity .
- Structural Complexity : Hybrid structures (e.g., indole-pyridine) demonstrate tailored enzyme inhibition (e.g., tRNA methyltransferase in Mycobacterium abscessus), highlighting the role of steric and electronic design .
Biological Activity
1-(4-Aminophenyl)-1H-pyrazole-4-carbonitrile, with the chemical formula C10H9N5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazole family, which is known for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on various research findings.
Chemical Structure and Properties
The structure of this compound includes a pyrazole ring substituted with an amino group and a carbonitrile group. The presence of these functional groups contributes to its reactivity and biological activity.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. A study indicated that this compound showed significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
This data suggests that the compound is particularly effective against Bacillus subtilis, indicating its potential utility in treating infections caused by this pathogen .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, it has been reported to induce significant cytotoxic effects on various cancer cell lines at micromolar concentrations.
A comparative study highlighted the effectiveness of this compound against human breast cancer cells (MCF-7) and lung cancer cells (A549):
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
These findings suggest that this compound may serve as a promising lead compound for further development in cancer therapy .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. A study found that at a concentration of 10 µM, it reduced TNF-α levels by approximately 70%, demonstrating its potential as an anti-inflammatory agent.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators.
- Cellular Pathways : The compound modulates signaling pathways related to cell survival and apoptosis, contributing to its anticancer effects.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives, including this compound:
- Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives showed that modifications to the chemical structure could enhance antimicrobial activity against resistant strains .
- Cancer Treatment : Research involving animal models demonstrated that administration of this compound resulted in tumor size reduction in xenograft models, suggesting its effectiveness in vivo .
- Inflammation Models : In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with this compound significantly reduced edema and inflammatory cell infiltration .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile?
The synthesis of pyrazole-carbonitrile derivatives often involves multi-step reactions. A validated approach includes:
- Precursor utilization : Triazenylpyrazole precursors can be reacted with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride under controlled heating (50°C, 72 hours), followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient) .
- Critical parameters : Reaction progress should be monitored via LC-MS, and yields (up to 85%) depend on stoichiometric ratios (7.5–10 equivalents of azide/TFA). Dry-load purification with Celite minimizes product loss .
- Alternative routes : Cyclocondensation of hydrazines with β-ketonitriles may also yield pyrazole-carbonitrile cores, though substituent compatibility must be verified .
Q. How can researchers characterize this compound spectroscopically?
Key characterization techniques include:
- NMR : NMR (DMSO-) typically shows aromatic protons (δ 8.55 ppm) and NH signals (δ 13.66 ppm). NMR confirms nitrile carbons (δ 112–137 ppm) .
- IR : The nitrile group exhibits a strong stretch near 2242 cm . Azido groups (if present) show peaks at 2138 cm .
- HRMS : Confirm molecular formula (e.g., CHN) with <1 ppm error .
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for chloroethyl-pyrazole analogs .
Advanced Research Questions
Q. How can conflicting spectroscopic data during characterization be resolved?
- Case study : In azido-pyrazole synthesis, overlapping NMR signals (e.g., NH vs. aromatic protons) were resolved using -DEPT and HSQC experiments .
- Cross-validation : Compare HRMS data (e.g., [M$ ^+ $$
at m/z 134.0337) with computational predictions (DFT) to confirm molecular identity . - Contradictory IR peaks : Nitrile stretches may shift due to hydrogen bonding; solvent effects (DMSO vs. solid-state) should be considered .
Q. What non-covalent interactions dominate the crystal packing of pyrazole-carbonitriles?
X-ray studies of analogs (e.g., 5-amino-1-(2-chloroethyl)-derivatives) reveal:
Q. How do substituents (e.g., nitro, amino) affect the electronic properties of pyrazole-carbonitriles?
- Electron-withdrawing groups (NO) : Reduce electron density at the nitrile carbon, as shown by IR shifts (e.g., 2242 → 2265 cm) and increased reactivity in nucleophilic additions .
- Amino groups (NH) : Enhance hydrogen-bonding capacity, altering solubility and crystal packing .
- Computational insights : DFT calculations (e.g., NBO analysis) quantify charge distribution changes induced by substituents .
Q. What strategies are effective for SAR studies targeting pyrazole-carbonitrile bioactivity?
Q. Table 1. SAR Trends in Pyrazole-Carbonitrile Derivatives
| Substituent | Biological Activity | Key Finding | Reference |
|---|---|---|---|
| 4-Fluorophenyl | Antitubulin | IC = 0.8 μM (vs. CA-4) | |
| Pyridin-4-yl | σ Receptor Antagonism | K = 12 nM (σ) | |
| 4-Methoxyphenyl | Cytotoxicity (HeLa) | EC = 5.2 μM |
Q. How can unexpected byproducts in pyrazole-carbonitrile synthesis be identified and mitigated?
- Mechanistic analysis : Azide intermediates (e.g., 5-azido-pyrazoles) may undergo Staudinger reactions; monitor via NMR (δ 3.1–3.3 ppm for CHN) .
- Byproduct isolation : Use preparative TLC or HPLC to separate regioisomers (e.g., 3- vs. 5-substituted pyrazoles) .
- Reaction optimization : Adjust equivalents of TFA to suppress azide decomposition .
Q. What computational methods predict the reactivity of pyrazole-carbonitriles in nucleophilic additions?
- DFT modeling : Calculate Fukui indices to identify electrophilic sites (e.g., nitrile carbon vs. pyrazole C-3) .
- MD simulations : Solvent effects (e.g., DMF vs. THF) on reaction kinetics can be modeled using free-energy perturbation .
- Validation : Compare predicted transition states with experimental kinetic data (e.g., Arrhenius plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
